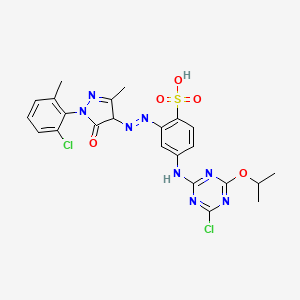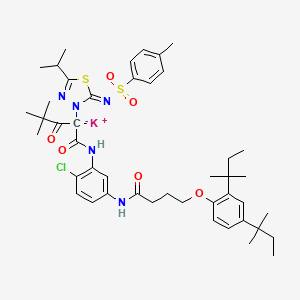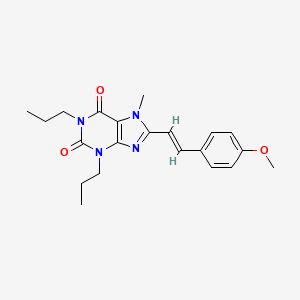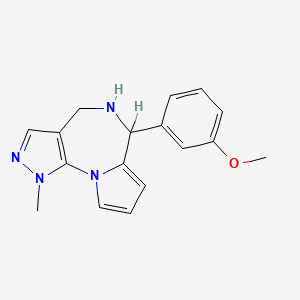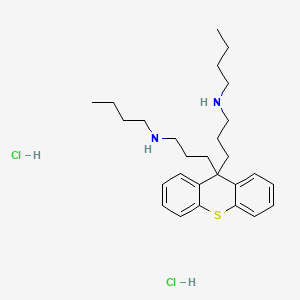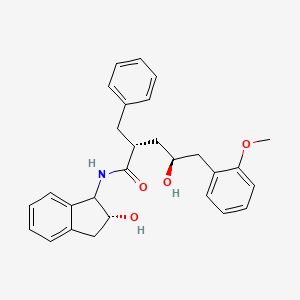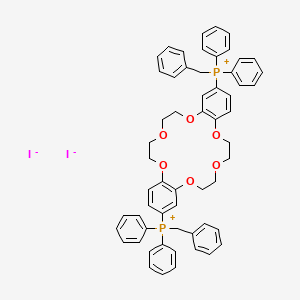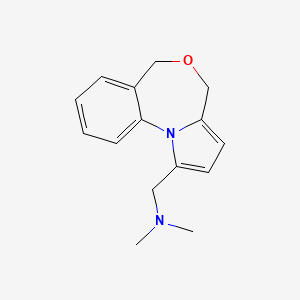
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the regioselective dimetallation and carboxylation of precursor compounds to form the desired heterocyclic structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler amine compounds.
Aplicaciones Científicas De Investigación
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-4,6-dione
- 4,4,6,6-Tetramethyl-4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepine
Uniqueness
4H,6H-Pyrrolo(1,2-a)(4,1)benzoxazepine-1-methanamine, N,N-dimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88442-94-8 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-(4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18N2O/c1-16(2)9-13-7-8-14-11-18-10-12-5-3-4-6-15(12)17(13)14/h3-8H,9-11H2,1-2H3 |
Clave InChI |
UTIJXJZZACNXCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C2N1C3=CC=CC=C3COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


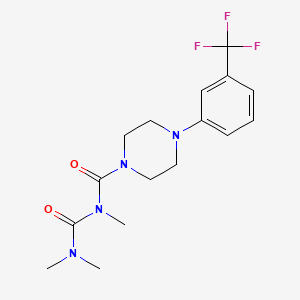
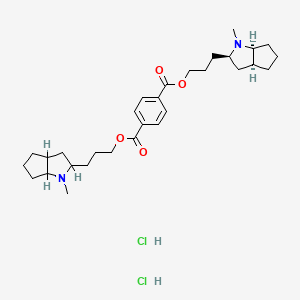
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
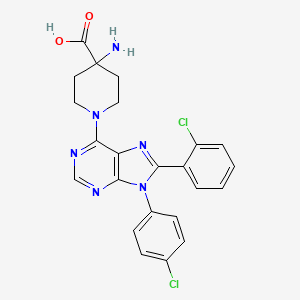

![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
